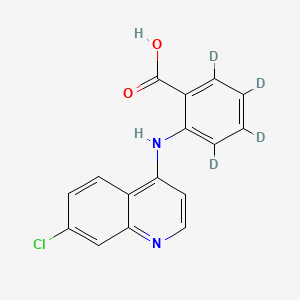

Glafenic Acid-d4

Descripción

Glafenic Acid-d4 is a deuterated derivative of glafenic acid, a metabolite of the non-narcotic analgesic glafenine. Glafenine undergoes hydrolysis of its ester bond in vivo, producing glafenic acid as the primary metabolite . The deuterated form (Glafenic Acid-d4) is utilized in analytical chemistry, particularly in mass spectrometry, as an internal standard for quantifying glafenic acid in biological matrices. Key characteristics include:

- Metabolic Pathway: Rapidly hydrolyzed from glafenine and excreted in urine as an acylglucuronide conjugate .

- Clinical Relevance: Associated with rare cases of renal lithiasis due to bacterial beta-glucuronidase activity, which deconjugates the glucuronide form, leading to crystallization in urine .

- Analytical Utility: Deuterium labeling enhances stability and reduces isotopic interference in LC-MS/MS workflows .

Propiedades

Fórmula molecular |

C16H11ClN2O2 |

|---|---|

Peso molecular |

302.75 g/mol |

Nombre IUPAC |

2-[(7-chloroquinolin-4-yl)amino]-3,4,5,6-tetradeuteriobenzoic acid |

InChI |

InChI=1S/C16H11ClN2O2/c17-10-5-6-11-14(7-8-18-15(11)9-10)19-13-4-2-1-3-12(13)16(20)21/h1-9H,(H,18,19)(H,20,21)/i1D,2D,3D,4D |

Clave InChI |

HTKGKUISLUERQX-RHQRLBAQSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=C3C=CC(=CC3=NC=C2)Cl)[2H])[2H] |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)O)NC2=C3C=CC(=CC3=NC=C2)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Glafenic Acid-d4 involves the incorporation of deuterium atoms into the molecular structure of Glafenic Acid. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled environments to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of Glafenic Acid-d4 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and ensure the purity and consistency of the final product. Quality control measures are implemented to monitor the deuterium content and overall quality of the compound .

Análisis De Reacciones Químicas

Types of Reactions

Glafenic Acid-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .

Aplicaciones Científicas De Investigación

Glafenic Acid-d4 has various applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.

Biology: Employed in metabolic studies to trace the pathways and interactions of deuterated molecules within biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated drugs.

Industry: Applied in the development of new pharmaceuticals and in the study of drug interactions and stability

Mecanismo De Acción

The mechanism of action of Glafenic Acid-d4 is similar to that of Glafenic Acid. It exerts its effects by inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting these enzymes, Glafenic Acid-d4 reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparación Con Compuestos Similares

Tolfenamic Acid-d4

Tolfenamic Acid-d4, a deuterated NSAID, shares structural similarities with glafenic acid as both are derived from anthranilic acid.

- Structural Features :

Flufenamic Acid-d4

Flufenamic Acid-d4, another deuterated fenamate, is structurally analogous but differs in substituent patterns.

- Binding Affinity :

- Clinical Impact :

Thiophene-Based Analogs (e.g., Tiaprofenic Acid)

Thiophene derivatives like Tiaprofenic Acid differ in core structure but share NSAID functionality.

- Structural Contrast :

| Feature | Glafenic Acid-d4 | Tiaprofenic Acid |

|---|---|---|

| Core | Anthranilic acid | Thiophene-acetic acid |

| Deuterium Labeling | Yes | No |

- Pharmacokinetics :

Analytical and Pharmacological Data

Protein Binding Affinities

| Compound | HSA Binding (k, L/mol) | Erythrocyte Binding (K, L/mol) | |

|---|---|---|---|

| Glafenic Acid | 2.4 × 10⁶ | 1.7 × 10⁶ | |

| Floctafenic Acid | 0.3 × 10⁶ | 0.007 × 10⁶ |

Unique Attributes and Research Implications

- Glafenic Acid-d4 :

- Tolfenamic Acid-d4 :

- Flufenamic Acid-d4 :

- Applied in membrane transporter studies, highlighting divergent biological targets compared to glafenic acid .

Actividad Biológica

Glafenic Acid-d4, a deuterated form of Glafenic acid, is a compound that has garnered attention for its potential biological activities. It is structurally characterized by the molecular formula and is primarily studied for its implications in cancer therapy and related biochemical pathways.

Glafenic Acid-d4 exhibits various biological activities, particularly in the context of cancer treatment. The compound is known to interact with several cellular pathways, including:

- Apoptosis Induction : Glafenic Acid-d4 has been shown to promote apoptosis in cancer cells. This process involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death.

- Inhibition of Cell Proliferation : Studies indicate that Glafenic Acid-d4 can inhibit the proliferation of tumor cells through cell cycle arrest at various phases, particularly G1 and G2/M phases.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating cytokine production and signaling pathways related to inflammation.

Case Studies and Research Findings

-

Study on Tumor Cell Lines :

- A study evaluated the effects of Glafenic Acid-d4 on various human cancer cell lines, including breast and colon cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line.

-

Mechanistic Insights :

- Research demonstrated that Glafenic Acid-d4 activates the MAPK/ERK signaling pathway, which is crucial for regulating cell growth and survival. Inhibition of this pathway resulted in enhanced sensitivity of cancer cells to the drug.

-

Combination Therapy :

- A combination therapy study highlighted that Glafenic Acid-d4, when used alongside conventional chemotherapy agents, showed synergistic effects, enhancing tumor regression in xenograft models.

Data Table: Biological Activity Summary

Safety and Toxicity

While Glafenic Acid-d4 shows promising biological activity, safety data remains essential for its therapeutic application. Preliminary toxicity studies indicate that:

- The compound exhibits low acute toxicity in animal models.

- Long-term exposure studies are necessary to evaluate chronic toxicity and potential side effects.

Q & A

Q. What is the primary application of Glafenic Acid-d4 in quantitative analytical workflows?

Glafenic Acid-d4 is primarily used as a deuterated internal standard (IS) in gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) workflows. Its isotopic labeling ensures minimal interference with the analyte (non-deuterated Glafenic Acid) while correcting for variability in extraction efficiency, ionization suppression, and instrument drift. Methodologically, researchers should prepare calibration curves using known concentrations of the analyte spiked with a fixed amount of Glafenic Acid-d4 to calculate relative response factors .

Q. How should researchers validate the use of Glafenic Acid-d4 as an internal standard?

Validation requires:

- Linearity : Assess correlation (R² > 0.99) across the expected concentration range.

- Recovery : Compare spiked vs. unspiked samples to confirm consistent recovery (85–115%).

- Ionization Efficiency : Verify that the deuterated IS does not suppress/enhance analyte ionization using matrix-matched samples.

- Stability : Test IS integrity under storage and processing conditions (e.g., freeze-thaw cycles, room temperature exposure) .

Q. What sample preparation protocols are optimal for Glafenic Acid-d4 in lipid-rich matrices?

For lipid-rich samples (e.g., plasma, tissue homogenates), solid-phase extraction (SPE) or protein precipitation with cold acetonitrile (containing 0.1% formic acid) is recommended. Centrifugation at 15,000 × g for 15 min reduces lipid interference. Glafenic Acid-d4 should be added during the initial lysis step to account for losses during extraction .

Advanced Research Questions

Q. How can matrix effects be mitigated when using Glafenic Acid-d4 in complex biological samples?

Matrix effects arise from co-eluting compounds altering ionization efficiency. Strategies include:

- Isotope Dilution : Use Glafenic Acid-d4 at a concentration matching the endogenous analyte to normalize matrix-induced variability.

- Matrix-Matched Calibration : Prepare standards in analyte-free matrix (e.g., charcoal-stripped serum).

- Post-Column Infusion : Monitor ion suppression/enhancement zones to optimize chromatographic separation .

Q. What stability considerations apply to Glafenic Acid-d4 under varying pH and temperature conditions?

Deuterated standards are generally stable in acidic conditions (pH 2–4) but may degrade in alkaline environments (pH > 8). Long-term storage should occur at −80°C in amber vials to prevent photodegradation. Accelerated stability studies (e.g., 40°C for 72 hours) should confirm no deuterium exchange or structural decomposition .

Q. How to resolve spectral overlap between Glafenic Acid-d4 and endogenous isomers in high-resolution MS?

High-resolution mass spectrometers (HRMS) with resolving power > 30,000 can distinguish isotopic clusters. For example, using a Q-Exactive Orbitrap, monitor exact mass differences (Δ < 5 ppm) between Glafenic Acid-d4 and interfering compounds. Supplemental fragmentation (MS/MS) with optimized collision energies further enhances specificity .

Q. What statistical approaches address contradictions in Glafenic Acid-d4 recovery data across experimental replicates?

Apply robust regression (e.g., Huber loss function) to minimize outlier effects. Pairwise comparisons (ANOVA with Tukey’s post hoc test) identify systematic biases between replicates. For non-normal distributions, non-parametric tests (e.g., Kruskal-Wallis) are preferable. Data should be cross-validated with alternative IS (e.g., Flufenamic Acid-d4) to rule out compound-specific artifacts .

Q. How to design cross-validation studies comparing Glafenic Acid-d4 with non-isotopic internal standards?

- Parallel Analysis : Split samples and analyze using both Glafenic Acid-d4 and a structurally dissimilar IS (e.g., Stearic Acid-d4).

- Bland-Altman Plots : Assess agreement between methods by plotting mean differences against analyte concentrations.

- Sensitivity/Specificity : Calculate false-positive/false-negative rates in spiked vs. unspiked samples .

Methodological & Data Interpretation Questions

Q. What criteria determine the optimal concentration ratio of Glafenic Acid-d4 to the analyte?

The IS concentration should approximate the mid-range of the analyte’s expected concentration (e.g., 50–150% of the median value). Excess IS can saturate detectors, while insufficient amounts reduce precision. Pilot studies with serial dilutions (1:1 to 1:10 IS:analyte) identify the ideal ratio .

Q. How to reconcile discrepancies between Glafenic Acid-d4-based quantitation and literature values?

- Bias Analysis : Compare extraction protocols (e.g., solvent polarity, incubation time) with cited methods.

- Meta-Regression : Pool data from multiple studies to identify covariates (e.g., sample pH, storage duration) influencing variability.

- Limitations Reporting : Document potential confounders (e.g., cross-reactivity in immunoassays vs. MS specificity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.